molecular formula C9H8OS B105380 Thiochroman-3-one CAS No. 16895-58-2

Thiochroman-3-one

Cat. No. B105380
CAS RN: 16895-58-2
M. Wt: 164.23 g/mol
InChI Key: KLYMTKVJYHTFIA-UHFFFAOYSA-N
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Description

Thiochroman-3-one is a heterocyclic compound . It is a sulfur analog of chromone, where the oxygen atom is replaced by a sulfur atom .


Synthesis Analysis

Thiochroman-4-one has been used as a starting reactant for the synthesis of a series of pyrazoles and isoxazoles . Recent progress on the synthesis of 2-substituted thiochroman-4-ones via alkynylation and alkenylation of thiochromones has also been reported .


Molecular Structure Analysis

The molecular formula of Thiochroman-3-one is C9H8OS . The structure of Thiochroman-3-one and its 3-substituted derivatives have been investigated using B3LYP/6-31G** . The delocalization pattern was characterized by the delocalization of the electron lone pair from N1 atom toward the antibonding orbital of the C14 atom, resulting in a slight increase in the N1–C14 bond order .


Chemical Reactions Analysis

The reactivity of Thiochroman-3-one increases substantially with the introduction of an electron-withdrawing substituent at position 3 . Recent progress on the synthesis of 2-substituted thiochroman-4-ones via alkynylation and alkenylation of thiochromones has been covered in a review .

Scientific Research Applications

Synthesis and Reactions

Thiochroman-3-one derivatives are used as precursors in the synthesis of a variety of heterocyclic rings. For instance, thiochroman-4-ones undergo reactions yielding heterocycles such as pyrazoles, imidazoles, thiazoles, indoles, pyridines, pyrimidines, and thiazepines. This highlights their utility in creating diverse molecular structures used in various scientific applications (Bondock & Metwally, 2008).

Novel Synthesis Techniques

Recent advancements include a one-pot synthesis of 4-amino thiochromans using aminocyclopropanes and thiophenols. This process is efficient and demonstrates good functional group tolerance, forming the thiochroman core with complete regioselectivity. Such methods are significant in the context of modifying complex drug molecules (Wang, Jeon, & Waser, 2020).

Biological Activity

Derivatives of thiochroman-4-one have shown potential biological activities. For instance, pyrazole derivatives exhibit inhibitory activity against certain bacteria, pointing to potential applications in antimicrobial research (Ramalingam et al., 1977).

Heterocyclic Analogues and Anticancer Properties

Thioflavanones, analogues of thiochroman-4-ones, have been investigated for their anticancer effects. They have shown promising results in inhibiting cellular proliferation and inducing apoptosis, particularly in breast cancer cell lines (Lee, 2013). Additionally, other derivatives exhibit antiproliferative effects on lymphoma cells and antifungal activities, further expanding the scope of their therapeutic potential.

Antitumor Testing

Specific thiochroman-4-one derivatives, such as 3-methenylthiochroman-4-one-1,1-dioxide, have been synthesized and tested for their antitumor properties. These compounds have shown activity against Ehrlich ascites tumor growth in animal models, demonstrating their potential in oncology research (Holshouser & Loeffler, 1982).

Antimalarial Activity

Carbohydrate-derived thiochromans have been synthesized to explore their antimalarial properties. Structural features like short chain alkyl substituents and benzyl ether protecting groups significantly impact their antimalarial effectiveness, which is crucial for developing new therapeutic agents (Madumo, Moshapo, & Kinfe, 2018).

Safety And Hazards

Safety data sheets suggest that Thiochroman-3-one should be stored in a refrigerator . In case of inhalation or skin contact, it is advised to move to fresh air and wash off with soap and plenty of water, respectively .

Future Directions

Sulfur-containing heterocyclic compounds like Thiochroman-3-one have gained attention due to their rich biological activities and applications in pharmaceuticals, agrochemicals, and material science . Future research directions could include further exploration of the synthesis methods, investigation of biological activities, and development of applications for Thiochroman-3-one.

properties

IUPAC Name

4H-thiochromen-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8OS/c10-8-5-7-3-1-2-4-9(7)11-6-8/h1-4H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLYMTKVJYHTFIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)CSC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80440283
Record name Thiochroman-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80440283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Thiochroman-3-one

CAS RN

16895-58-2
Record name Thiochroman-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80440283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
34
Citations
CD Gabbutt, JD Hepworth, BM Heron - Tetrahedron, 1994 - Elsevier
… 2-Methyl-3-hydroxythiochromone (2c) was obtained by a similar procedure from both 2-methylthiochromatA-one and the isomeric thiochroman-3-one. An additional product was …
Number of citations: 13 www.sciencedirect.com
B MarkáHeron - Journal of the Chemical Society, Perkin …, 1992 - pubs.rsc.org
… Conversion of thiochroman-3one 8 into the enamine 9 was carried … thiochroman-3-one. Transesterification of the 2-ethoxycarbonylthiochroman-3-one with enolised thiochroman-3-one …
Number of citations: 2 pubs.rsc.org
PD Clark, DM McKinnon - Canadian Journal of Chemistry, 1982 - cdnsciencepub.com
… The hydrolysis of 6a to thiochroman-3-one (la) gave some problems, but eventually it was … A mixture of thiochroman-3-one (1 g), pyrrolidine (2 mL), and p-toluenesulfonic acid (5 mg) …
Number of citations: 13 cdnsciencepub.com
WC Lumma Jr, GA Berchtold - The Journal of Organic Chemistry, 1969 - ACS Publications
… arc immersion lamp with a Pyrex filter, produced thiochroman-3-one (5) in yields of 19-21% and … These two examples establish that the sulfur atom in the thiochroman-3-one products is …
Number of citations: 53 pubs.acs.org
B Lamm, CJ AURELL - Acta Chem. Scand. B, 1981 - actachemscand.org
… carbocyclic compounds consists in the [2+2] cycloaddition of an electrophilic triple bond to an enamine/"6 We have applied this reaction to the pyrrolidine enamine of thiochroman-3one, …
Number of citations: 6 actachemscand.org
JL Garcı́a-Ruano, A Rumbero - Tetrahedron: Asymmetry, 1999 - Elsevier
Mn(III)-based oxidative intramolecular cyclization of enantiomerically enriched 2-allyl-2-(p-tolylsulfonyl)-cyclohexanone 4 and 2-allyl-2-(p-tolylsulfenyl)cyclohexanone 9 are reported. …
Number of citations: 11 www.sciencedirect.com
A Rosowsky, PC Huang… - Journal of Heterocyclic …, 1970 - Wiley Online Library
… the reaction of thiochroman-3-one proceeded cleanly and afforded a 54% yield of Id. In this … properties of chroman%one and thiochroman-3-one. The electron-withdrawing effect of …
Number of citations: 15 onlinelibrary.wiley.com
B Lamm, CJ Aurell - Acta Chem Scand B, 1982 - actachemscand.org
… The next larger ring system is obtained in a similar addition to the pyrrolidine enamine of thiochroman-3-one.2 A plan to perform the analogous reaction sequence starting with the …
Number of citations: 13 actachemscand.org
H Aee - Acta Chem. Scand. B, 1981 - researchgate.net
… “ Tº We have applied this reaction to the pyrrolidine enamine of thiochroman-3one, which was allowed to react with dimethyl acetylenedicarboxylate. After electrocyclic ring opening, 4,5-…
Number of citations: 0 www.researchgate.net
CD Gabbutt, JD Hepworth, BM Heron… - Journal of the …, 2000 - pubs.rsc.org
… A mixture of either the 3-hydroxymethylenethiochroman-4-one 2 or the 4-(dimethylaminomethylene)thiochroman-3-one 13 (8 mmol) and the appropriate hydrazine (10 mmol) in ethanol (…
Number of citations: 11 pubs.rsc.org

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